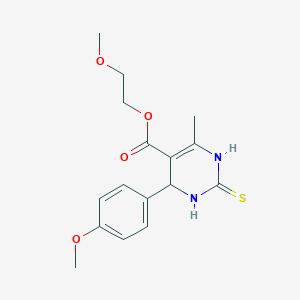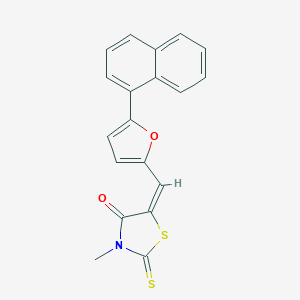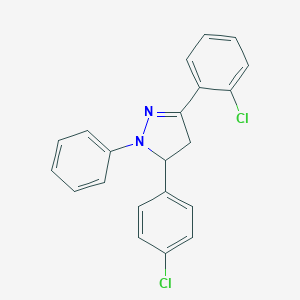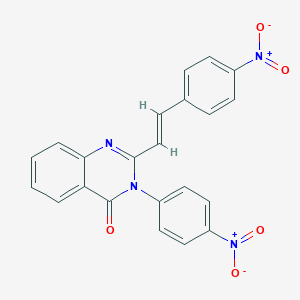
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has methoxyethyl and methoxyphenyl substituents, which could influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring with a methoxyethyl group at the 2-position, a methoxyphenyl group at the 4-position, and a methyl group at the 6-position. The 2-position also contains a thioxo group (a sulfur atom double-bonded to a carbon atom), and the 5-position is a carboxylate .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thioxo group could potentially undergo addition reactions, and the methoxy groups could be susceptible to reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and thioxo groups could enhance its solubility in polar solvents .Scientific Research Applications
- 1-Methoxy-1-(4-methoxyphenyl)hept-2-yne : This compound is synthesized from 4-Methoxybenzaldehyde dimethyl acetal and serves as a precursor for bioactive molecules with potential pharmaceutical applications .
- 2,5-Dioxopyrrolidin-1-yl-3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoate : Another derivative obtained from this compound, it may have interesting biological activities .
Precursor for Bioactive Molecules
Legacy Brand Transition
Future Directions
The study of novel pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where they are often investigated for their potential as therapeutic agents . This compound could be of interest in these areas, but further studies would be needed to determine its properties and potential applications.
properties
IUPAC Name |
2-methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-13(15(19)22-9-8-20-2)14(18-16(23)17-10)11-4-6-12(21-3)7-5-11/h4-7,14H,8-9H2,1-3H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUOMQGUIHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B412440.png)

![5-Ethyl-2-[4-(octylsulfanyl)phenyl]pyridine](/img/structure/B412443.png)



![2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412447.png)
![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)
![8-methoxy-4,4-dimethyl-1-(propionylsulfanyl)-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412452.png)

![4-methyl-N-[2,3,5,6-tetrachloro-1-(4-chloroanilino)-4-oxo-2,5-cyclohexadien-1-yl]benzenesulfonamide](/img/structure/B412454.png)

![N-(4-bromophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide](/img/structure/B412459.png)
![Ethyl 2-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B412462.png)